
6-Chloro-3,7-dimethyl-2,7-octadienyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,7-dimethyl-2,7-octadienyl acetate is an organic compound with the molecular formula C12H19ClO2. It is a derivative of geranyl acetate, where a chlorine atom is substituted at the sixth position of the geranyl acetate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethyl-2,7-octadienyl acetate typically involves the chlorination of geranyl acetate. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
6-Chloro-3,7-dimethyl-2,7-octadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-3,7-dimethyl-2,7-octadienal or 6-chloro-3,7-dimethyl-2,7-octadienoic acid.
Reduction: Formation of 6-chloro-3,7-dimethyl-2,7-octadienol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-3,7-dimethyl-2,7-octadienyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism of action of 6-Chloro-3,7-dimethyl-2,7-octadienyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
Geranyl acetate: The parent compound without the chlorine substitution.
Neryl acetate: A stereoisomer of geranyl acetate.
Citral: A related compound with similar structural features.
Uniqueness
6-Chloro-3,7-dimethyl-2,7-octadienyl acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties
特性
CAS番号 |
74514-19-5 |
|---|---|
分子式 |
C12H19ClO2 |
分子量 |
230.73 g/mol |
IUPAC名 |
[(2E)-6-chloro-3,7-dimethylocta-2,7-dienyl] acetate |
InChI |
InChI=1S/C12H19ClO2/c1-9(2)12(13)6-5-10(3)7-8-15-11(4)14/h7,12H,1,5-6,8H2,2-4H3/b10-7+ |
InChIキー |
WPMFOBQJRQAIKY-JXMROGBWSA-N |
異性体SMILES |
CC(=C)C(CC/C(=C/COC(=O)C)/C)Cl |
正規SMILES |
CC(=C)C(CCC(=CCOC(=O)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


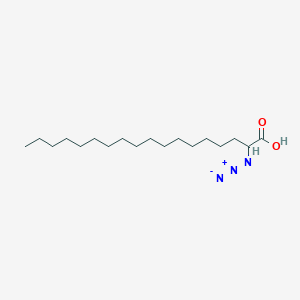

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
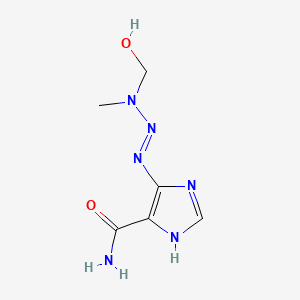

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
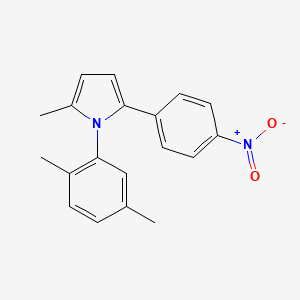
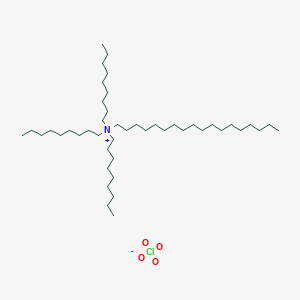

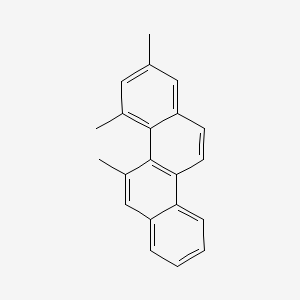
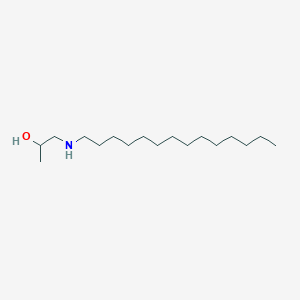
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
